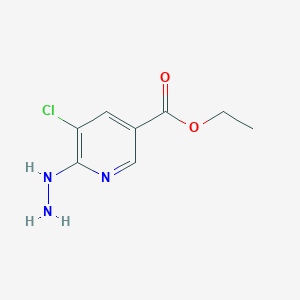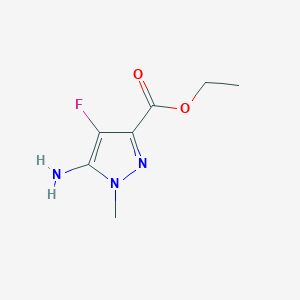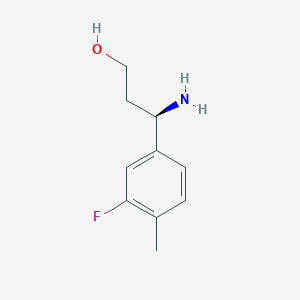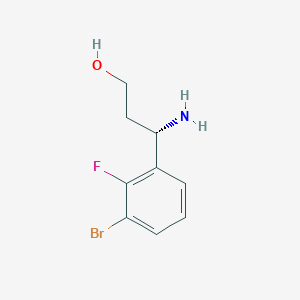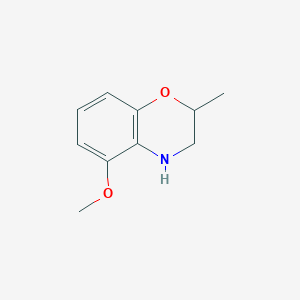
5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzoxazine ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzoic acid, while reduction can produce dihydrobenzoxazine derivatives.
Scientific Research Applications
5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of advanced materials, such as high-performance resins and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The benzoxazine ring can undergo ring-opening polymerization, leading to the formation of cross-linked networks with unique mechanical and thermal properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3,4-dihydro-2H-pyrrole
- 2-Methoxy-1-pyrroline
- 3,4-Dihydro-2-methoxy-2H-pyran
Uniqueness
Compared to similar compounds, 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO2/c1-7-6-11-10-8(12-2)4-3-5-9(10)13-7/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
KAPZWSLKZHZEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(O1)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methylfuran-2-yl)methyl]cycloheptanamine](/img/structure/B13298034.png)

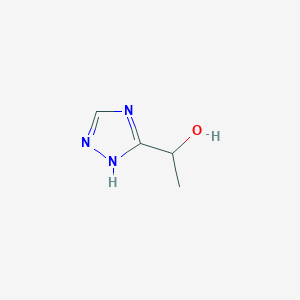
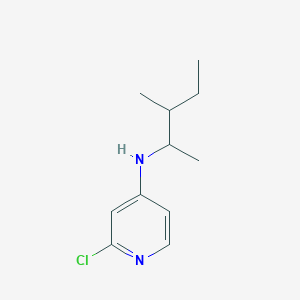
![[(2-Chloroethoxy)methyl]cyclopropane](/img/structure/B13298076.png)

![4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid](/img/structure/B13298097.png)

